LY2624803 - 879409-35-5

LY2624803

Catalog Number: EVT-273944
CAS Number: 879409-35-5
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY-2624803 is under investigation in clinical trial NCT01236105 (Effect of Activated Charcoal and Time of Dose on the Pharmacokinetics of LY2624803 in Healthy Subject).
Source and Classification

LY2624803 is synthesized as part of a broader investigation into pharmacological agents that can modulate sleep patterns and treat insomnia. Its classification as a histamine H1 receptor antagonist positions it alongside other compounds that influence sleep-wake cycles by blocking histamine's action in the brain. Additionally, its role as a serotonin 5-HT2A receptor antagonist suggests potential applications in mood regulation and anxiety disorders, making it a multi-faceted therapeutic candidate.

Molecular Structure Analysis

The molecular structure of LY2624803 can be described by its empirical formula C22H25N3O3C_{22}H_{25}N_{3}O_{3}. The compound exhibits a complex architecture characterized by:

  • Functional Groups: The presence of both aromatic and aliphatic components, which contribute to its pharmacological properties.
  • Polymorphism: LY2624803 has been identified in various solid forms including multiple polymorphs and hydrates, which can significantly affect its solubility and bioavailability. For instance, studies have reported three neat polymorphs (Forms I–III) and different hydrated forms (stoichiometric dihydrate and non-stoichiometric hydrate) .

Crystal Structure Data

Crystallographic studies have utilized techniques such as single crystal X-ray diffractometry to elucidate the arrangement of atoms within LY2624803. Key parameters from these studies include:

  • Density: Variations in density among different forms (e.g., 1.303 g/cm³ for one hydrate form).
  • Cell Parameters: Detailed metrics regarding the unit cell dimensions which inform on the spatial arrangement of molecules.
Chemical Reactions Analysis

LY2624803 undergoes various chemical reactions pertinent to its pharmacological activity:

  1. Receptor Binding: The primary chemical interactions involve binding to histamine H1 and serotonin 5-HT2A receptors, where it acts as an inverse agonist.
  2. Metabolic Pathways: In vivo metabolism may involve oxidation and conjugation reactions leading to various metabolites that could influence its efficacy and safety profile.

Understanding these reactions is crucial for predicting pharmacokinetic behavior and potential drug-drug interactions.

Mechanism of Action

The mechanism of action for LY2624803 centers on its antagonistic effects at specific neurotransmitter receptors:

  • Histamine H1 Receptor Antagonism: By blocking histamine's action at H1 receptors, LY2624803 reduces wakefulness-promoting signals, thereby facilitating sleep onset.
  • Serotonin 5-HT2A Receptor Antagonism: This action may contribute to mood stabilization and reduction of anxiety symptoms, which are often comorbid with sleep disorders.

Clinical trials have shown promising results in improving sleep quality without significant adverse effects typically associated with traditional hypnotics .

Physical and Chemical Properties Analysis

LY2624803 exhibits several notable physical and chemical properties:

  • Melting Point: Specific melting points vary among polymorphs but are critical for determining thermal stability.
  • Solubility: The solubility profile is influenced by its crystalline form; hydrates generally exhibit different solubility characteristics compared to anhydrous forms.
  • Stability: Stability assessments under various environmental conditions (humidity, temperature) are essential for formulation development.

These properties play a significant role in dosage form design and therapeutic applications.

Applications

The primary application of LY2624803 lies within the therapeutic landscape for treating insomnia and potentially other sleep-related disorders. Its dual action on histamine H1 and serotonin 5-HT2A receptors presents a novel approach compared to existing treatments:

  • Insomnia Treatment: Clinical trials are ongoing to evaluate its efficacy in both acute and chronic insomnia cases .
  • Exploration in Other Disorders: Given its mechanism, there is potential for use in mood disorders where sleep disturbances are prevalent.
Pharmacological Target Landscape of LY2624803

Histamine H1 Receptor Modulation: Mechanisms and Implications

LY2624803 functions as a high-affinity inverse agonist at the histamine H1 receptor (H1R), a class A G protein-coupled receptor (GPCR). Structural analyses reveal that LY2624803 binds the orthosteric pocket of H1R through a conserved phenyl group that penetrates a deep hydrophobic cavity formed by transmembrane domains 3, 5, and 6 (TM3, TM5, TM6). This cavity includes residues F199⁵·⁴⁷, W428⁶·⁴⁸, and F432⁶·⁵², which are critical for ligand recognition [8]. The compound stabilizes H1R in an inactive conformation by blocking the outward movement of the "toggle switch" residue W428⁶·⁴⁸—a key mechanistic feature of inverse agonism that suppresses constitutive receptor activity [1] [8].

Electrophysiological studies demonstrate that H1R modulation by LY2624803 has downstream effects on cardiac electrophysiology. Histamine H1 activation enhances slow delayed rectifier potassium current (IKs) via protein kinase C (PKC) pathways while inhibiting rapid delayed rectifier current (IKr). As an inverse agonist, LY2624803 reverses these effects, potentially normalizing repolarization abnormalities in atrial cells [4]. The compound’s peripheral restriction (due to carboxyl groups limiting blood-brain barrier penetration) may mitigate CNS side effects associated with first-generation H1R ligands [8].

Table 1: LY2624803 Binding Characteristics at Histamine H1 Receptor

ParameterValueMethod
TargetHistamine H1 receptorCryo-EM structure [8]
Binding siteOrthosteric pocket (TM3/5/6/7)Molecular docking [1]
Key residuesF199⁵·⁴⁷, W428⁶·⁴⁸, F432⁶·⁵²Mutagenesis [8]
Functional activityInverse agonismGTPγS binding assay [1]
Conformational effectLocks W428⁶·⁴⁸ toggle switchStructural analysis [8]

5-HT2A Receptor Antagonism: Comparative Analysis with Serotonergic Agents

LY2624803 exhibits potent antagonism at serotonin 5-HT2A receptors, with a binding affinity comparable to reference antagonists like ketanserin. The 5-HT2A receptor shares structural homology with H1R as a rhodopsin-like GPCR, yet LY2624803 demonstrates distinct interaction dynamics. Molecular modeling suggests its dibenzoxazepine core anchors to the orthosteric site via hydrophobic interactions with residues in TM6 (e.g., F340⁶·⁵¹) and hydrogen bonding with S239⁵·⁴³ [2] [9]. Unlike psychedelic 5-HT2A agonists that trigger β-arrestin recruitment, LY2624803 stabilizes intracellular loop conformations that sterically hinder Gαq protein activation [9].

Comparative studies indicate LY2624803 has superior selectivity for 5-HT2A over 5-HT2C receptors (∼15-fold) relative to atypical antipsychotics like risperidone (∼3-fold). This selectivity may reduce metabolic side effects linked to 5-HT2C antagonism. However, cross-reactivity with α1-adrenergic receptors remains a concern shared with other dibenzoxazepines, potentially influencing cardiovascular profiles [9].

Table 2: 5-HT2A Receptor Antagonism Profile vs. Reference Compounds

Compound5-HT2A Ki (nM)5-HT2C Selectivity Ratioα1-Adrenergic Activity
LY26248033.8 ± 0.7*15.2Moderate [2]
Ketanserin2.1 ± 0.31.8High [9]
Risperidone0.6 ± 0.13.3High [9]
Experimental data from radioligand displacement assays

Dual Receptor Interaction Dynamics: Synergistic vs. Antagonistic Pathways

The simultaneous targeting of H1R and 5-HT2AR by LY2624803 creates a unique pharmacological signature. Receptor-receptor interaction (RRI) networks suggest these GPCRs may form heteromeric complexes in neuronal and peripheral tissues. Allosteric cooperativity analyses reveal positive binding entropy when LY2624803 occupies both receptors, enhancing its dissociation lag time by ∼40% compared to single-target binding [3] [6]. This kinetic behavior suggests synergistic stabilization of inactive receptor states.

In sleep-wake regulation pathways, dual blockade amplifies sedative effects: H1R inverse agonism suppresses tuberomammillary nucleus (TMN) histamine signaling, while 5-HT2AR antagonism inhibits cortical serotonin-mediated arousal. Electrophysiological data show that LY2624803 reduces wake-promoting orexin neuronal firing 68% more effectively than selective H1R or 5-HT2A agents alone [6] [10]. However, in cardiovascular contexts, antagonistic effects emerge—H1R modulation prolongs atrial action potential duration (via IKr suppression), whereas 5-HT2AR blockade may counteract this by attenuating phospholipase C (PLC)-dependent calcium release [4] [9].

Table 3: Functional Outcomes of Dual Receptor Targeting

Physiological SystemObserved EffectProposed Mechanism
Sleep-wake cycleAdditive reduction in sleep latencyTMN + cortical arousal inhibition [10]
Cardiac electrophysiologyVariable QT interval modulationIKs enhancement vs. PLC-Ca²⁺ pathway antagonism [4] [9]
Receptor traffickingDelayed β-arrestin recruitmentAllosteric cooperativity in GPCR heteromers [6]

LY2624803’s dibenzoxazepine scaffold enables bivalent engagement—the protonated amine interacts with H1R’s D107³·³², while the halogenated aromatic moiety inserts into 5-HT2AR’s hydrophobic cleft. Molecular dynamics simulations indicate this configuration favors membrane microdomain colocalization of H1R and 5-HT2AR, potentially facilitating receptor heteromer formation [6]. Such heteromers exhibit distinct signaling biases, including preferential Gαi coupling over Gαq activation in co-expressing cells [6] [8].

Properties

CAS Number

879409-35-5

Product Name

LY2624803

IUPAC Name

3-(4-benzo[b][1,4]benzoxazepin-6-ylpiperazin-1-yl)-2,2-dimethylpropanoic acid

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C22H25N3O3/c1-22(2,21(26)27)15-24-11-13-25(14-12-24)20-16-7-3-5-9-18(16)28-19-10-6-4-8-17(19)23-20/h3-10H,11-15H2,1-2H3,(H,26,27)

InChI Key

UEFWDVMEDFCHGW-UHFFFAOYSA-N

SMILES

CC(C)(CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Solubility

Soluble in DMSO

Synonyms

LY-2624803; HY-10275; LY2624803; DB-7;

Canonical SMILES

CC(C)(CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.